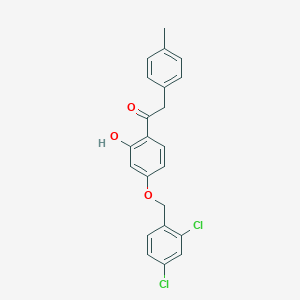
1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorobenzyloxy group attached to a hydroxyphenyl moiety, along with a p-tolylethanone group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with a suitable phenol derivative under basic conditions to form the dichlorobenzyloxy intermediate. This intermediate is then subjected to further reactions, such as Friedel-Crafts acylation, to introduce the p-tolylethanone group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the p-tolylethanone moiety can be reduced to alcohols.
Substitution: The dichlorobenzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorobenzyloxy)benzaldehyde: Shares the dichlorobenzyloxy group but differs in the aldehyde functionality.
Miconazole: Contains a similar dichlorobenzyloxy group and is used as an antifungal agent.
Dichlorobenzyl alcohol: A simpler compound with similar dichlorobenzyl functionality.
Uniqueness
1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C22H18Cl2O3 |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
1-[4-[(2,4-dichlorophenyl)methoxy]-2-hydroxyphenyl]-2-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C22H18Cl2O3/c1-14-2-4-15(5-3-14)10-21(25)19-9-8-18(12-22(19)26)27-13-16-6-7-17(23)11-20(16)24/h2-9,11-12,26H,10,13H2,1H3 |
InChI Key |
GKAYEBHLMYJQCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















